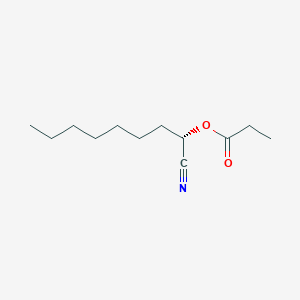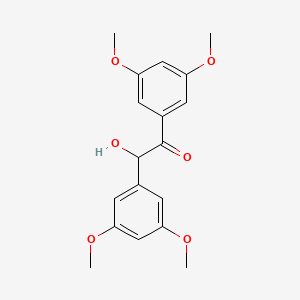
1-Phenyldeca-2,7,9-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyldeca-2,7,9-trien-1-one is an organic compound characterized by its phenyl group attached to a ten-carbon chain with double bonds at positions 2, 7, and 9, and a ketone group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyldeca-2,7,9-trien-1-one can be synthesized through several methods, including the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. Another method involves the use of transition metal catalysts to facilitate the formation of the double bonds in the carbon chain.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyldeca-2,7,9-trien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like halides can substitute the hydrogen atoms in the compound.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyldeca-2,7,9-trien-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Phenyldeca-2,7,9-trien-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Phenyldeca-2,7,9-trien-1-one is unique due to its specific structure and reactivity. Similar compounds include:
5,9-Dimethyl-1-phenyldeca-2,4,8-trien-1-one: Similar structure but with methyl groups at positions 5 and 9.
1-Phenyldeca-2,4,6-trien-1-one: Similar but with double bonds at different positions.
These compounds share similarities in their phenyl and ketone groups but differ in their carbon chain and double bond positions, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
190522-48-6 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1-phenyldeca-2,7,9-trien-1-one |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h2-4,8-14H,1,5-7H2 |
InChI-Schlüssel |
PXQHTYLPPXXZOG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCCCC=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)



![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)





![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)

![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)

